N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Description
The compound N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide features a unique spirocyclic architecture combining a 1,3,4-thiadiazole ring fused with an indole moiety. Key structural attributes include:
- A spiro junction at the 5-position of the thiadiazole and the 3'-position of the indole.
- Substituents: A 4-acetyl group on the thiadiazole, a 2'-oxo group, and a 2-(2-methoxyphenoxy)ethyl chain attached to the indole nitrogen.
- Acetamide functionality at the 2-position of the indole.
Its design aligns with trends in medicinal chemistry, where spiro systems and thiadiazole cores are explored for antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-14(27)23-21-24-26(15(2)28)22(32-21)16-8-4-5-9-17(16)25(20(22)29)12-13-31-19-11-7-6-10-18(19)30-3/h4-11H,12-13H2,1-3H3,(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBZQXUAZDNWMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CCOC4=CC=CC=C4OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is typically constructed via cyclocondensation reactions. A proven method involves reacting thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For instance, 2-hydrazinyl-N-(substituted-phenyl)acetamide precursors can undergo cyclization with carbon disulfide in ethanol, yielding the thiadiazole ring. Alternative approaches utilize 1,3,4-thiadiazol-2-amines condensed with activated carbonyl compounds, such as 2-(1H-indol-1-yl)acetic acid, to form the thiadiazole-acetamide backbone.
Key Conditions :
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Solvent: Ethanol or acetic acid
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Temperature: Reflux (80–100°C)
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Catalyst: Phosphorus oxychloride (for dehydration)
Spiro Junction Construction
The spiro[indole-3,2'-thiadiazole] system is formed through a tandem cyclization-alkylation strategy. Acenaphthylene-1,2-dione or analogous diketones react with thiosemicarbazide derivatives under green conditions (ethanol, room temperature) to generate the spiro center. For example, 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide reacts with acenaphthylene-1,2-dione, forming the spiro junction in 87% yield.
Optimization Insight :
N-Alkylation of Indole
Introducing the 2-(2-methoxyphenoxy)ethyl group at the indole nitrogen requires careful alkylation. The indole nitrogen is deprotonated using sodium hydride in dry DMF, followed by treatment with 2-(2-methoxyphenoxy)ethyl bromide or chloride at 60–70°C. This step often benefits from phase-transfer catalysts like tetrabutylammonium iodide to enhance reactivity.
Critical Parameters :
Acetylation Steps
Final acetylation at the 4-position and the terminal amine employs acetyl chloride in dichloromethane with triethylamine as a base. A two-step protocol ensures selective acetylation:
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Primary Acetylation : React the free amine with acetyl chloride (1.2 equiv) at 0°C.
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Secondary Acetylation : Warm to room temperature and add excess acetyl chloride (2.0 equiv) to acetylate the indole nitrogen.
Yield Enhancement :
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Stoichiometry Control : Sequential addition prevents over-acetylation.
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Purity Monitoring : HPLC tracking ensures intermediate purity (>95%) before proceeding.
Optimization Strategies
Solvent and Catalytic Systems
Comparative studies highlight ethanol as optimal for spirocyclization due to its balance of polarity and environmental safety. For alkylation, DMF outperforms THF in dissolving both aromatic and aliphatic reactants. Catalysts like 4-(dimethylamino)pyridine (DMAP) improve acylation yields by 15–20%.
Temperature and Time Adjustments
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Thiadiazole Formation : Reducing reflux time from 24 to 12 hours minimizes decomposition.
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Alkylation : Gradual heating (2°C/min) to 70°C reduces side-product formation.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (DMSO-d₆) :
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δ 10.48 (s, 1H, NH amide)
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δ 7.93–7.29 (m, 7H, aromatic protons)
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δ 4.21 (t, 2H, OCH₂CH₂)
13C NMR :
Mass Spectrometry :
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.4 min.
Challenges and Troubleshooting
Steric Hindrance in Spirocyclization
Bulky substituents on the indole ring can impede spiro junction formation. Mitigation strategies include:
Chemical Reactions Analysis
N-{3’-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
N-{3’-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial activity and is tested against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of N-{3’-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide involves its interaction with various molecular targets. The indole moiety is known to interact with enzymes and receptors, modulating their activity. The thiadiazole ring can form hydrogen bonds and coordinate with metal ions, affecting the compound’s biological activity . These interactions lead to the modulation of cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Spiro Indole-Thiadiazole Derivatives
Compounds sharing the spiro indole-thiadiazole scaffold are critical for structural and functional comparisons:
Key Observations :
- Substituent Diversity: The target compound’s 2-(2-methoxyphenoxy)ethyl group distinguishes it from analogs with chlorophenoxyethyl () or ethoxybenzyl () chains. These substituents influence lipophilicity and bioavailability .
Non-Spiro Thiadiazole-Acetamide Derivatives
Simpler thiadiazole-acetamide analogs provide insights into the role of the spiro system:
Key Observations :
- Spiro vs. Linear Cores : The target compound’s spiro system likely offers superior metabolic stability compared to linear thiadiazole-acetamide derivatives (), which may degrade faster in vivo .
- Biological Activity: Non-spiro analogs like the indazole-thiadiazole hybrid () exhibit anti-proliferative effects, suggesting the target compound could share similar mechanisms if tested .
Heterocyclic Systems with Acetamide Moieties
Compounds with unrelated cores but acetamide groups highlight functional group importance:
Key Observations :
- Acetamide Role : The acetamide group in the target compound may enhance solubility and hydrogen-bonding capacity, similar to its role in imidazo-thiadiazole derivatives () .
- Antimicrobial Potential: Spiro[indole-thiazolo-isoxazol] compounds () show antimicrobial activity, suggesting the target’s spiro-thiadiazole system could be optimized for similar applications .
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for spiro-thiadiazole derivatives, such as cyclocondensation of thiosemicarbazides with ketones (as in ) or Pd-catalyzed coupling () .
- Structure-Activity Relationships (SAR): Substituent Effects: Bulky groups like 2-(2-methoxyphenoxy)ethyl may enhance membrane permeability compared to smaller substituents (e.g., methyl in ) . Spiro vs. Non-Spiro: The spiro system’s rigidity could improve binding to enzymatic targets compared to flexible analogs () .
Biological Activity
N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide (CAS Number: 905787-52-2) is a synthetic compound that exhibits a variety of biological activities. This article explores its pharmacological properties, including antimicrobial, antidiabetic, and antioxidant activities, supported by research findings and data tables.
- Molecular Formula : C23H24N4O5S
- Molecular Weight : 468.5 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Compound A | 4.20 | Bacillus subtilis |
| Compound B | 2.60 | Klebsiella pneumoniae |
| Compound C | 4.50 | Escherichia coli |
These results suggest that derivatives of thiadiazole and indole structures are promising candidates for developing new antimicrobial agents .
Antidiabetic Activity
The compound has also been evaluated for its antidiabetic potential. The following table summarizes the findings related to its inhibitory activity against various enzymes involved in glucose metabolism:
| Compound | IC50 (µg/ml) | Assay Method |
|---|---|---|
| N-[4-acetyl...] | 27.63 | DPPH Assay |
| Compound D | 22.35 | DPPH Assay |
These results indicate that the compound shows substantial potential as an antidiabetic agent by influencing glucose levels and improving insulin sensitivity .
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. The antioxidant capacity was assessed using the DPPH assay:
| Compound | IC50 (µg/ml) |
|---|---|
| N-[4-acetyl...] | 29.04 |
| Compound E | 27.66 |
The presence of methoxy groups in the structure significantly enhances its antioxidant properties, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Case Studies
One notable study synthesized a series of thiazolidinedione derivatives, including compounds structurally related to N-[4-acetyl...]. These derivatives were evaluated for their biological activities and demonstrated promising results against several bacterial strains and in diabetic models. The study highlighted the importance of substituents in enhancing biological efficacy and provided a structure-activity relationship analysis that can guide future research on similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
